3,6-Bis(benzyloxy)cyclohexane-1,2,4,5-tetrol
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Overview
Description
3,6-Bis(benzyloxy)cyclohexane-1,2,4,5-tetrol is an organic compound characterized by a cyclohexane ring substituted with four hydroxyl groups and two benzyloxy groups. This compound is a derivative of cyclohexane-1,2,4,5-tetrol, where the hydroxyl groups are located at the 1, 2, 4, and 5 positions, and the benzyloxy groups are at the 3 and 6 positions. It is a polyol and a cyclitol, making it a member of a class of compounds known for their multiple hydroxyl functionalities.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,6-Bis(benzyloxy)cyclohexane-1,2,4,5-tetrol can be achieved through several methods:
Reduction or Hydrogenation: This involves the reduction of tri-hydroxycyclohexanones, hydroxylated aromatics, or hydroxylated quinones.
Hydrogenolysis: This method uses dibromocyclohexanetetrols as starting materials.
Hydration: Diepoxycyclohexanes can be hydrated to form the desired compound.
Hydroxylation: Cyclohexadienes or cyclohexenediols can be hydroxylated to yield the target compound.
Industrial Production Methods: The use of catalysts like selenium dioxide in the hydroxylation process can enhance yield and selectivity .
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, where the hydroxyl groups are converted to carbonyl groups.
Reduction: Reduction reactions can convert the benzyloxy groups back to hydroxyl groups.
Substitution: The benzyloxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide (H₂O₂) and other peroxides.
Reducing Agents: Sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).
Substitution Reagents: Halogenating agents like bromine (Br₂) and chlorinating agents.
Major Products:
Oxidation Products: Cyclohexane-1,2,4,5-tetraone.
Reduction Products: Cyclohexane-1,2,4,5-tetrol.
Substitution Products: Various substituted cyclohexane derivatives depending on the substituent introduced.
Scientific Research Applications
3,6-Bis(benzyloxy)cyclohexane-1,2,4,5-tetrol has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: The compound’s polyol nature makes it useful in studying carbohydrate mimetics and interactions with biological molecules.
Industry: Used in the synthesis of polymers and materials with specific hydroxyl functionalities.
Mechanism of Action
The mechanism by which 3,6-Bis(benzyloxy)cyclohexane-1,2,4,5-tetrol exerts its effects involves interactions with various molecular targets:
Molecular Targets: Enzymes and receptors that interact with polyols and cyclitols.
Pathways Involved: The compound can participate in hydrogen bonding and other non-covalent interactions, influencing biochemical pathways related to carbohydrate metabolism and signaling.
Comparison with Similar Compounds
Cyclohexane-1,2,4,5-tetrol: Lacks the benzyloxy groups, making it less hydrophobic.
1,2,4,5-Tetrahydroxycyclohexane: Another isomer with different hydroxyl group orientations.
Cyclohexane-1,3,5-triol: Contains three hydroxyl groups, differing in the number and position of hydroxyl groups.
Uniqueness: 3,6-Bis(benzyloxy)cyclohexane-1,2,4,5-tetrol is unique due to the presence of benzyloxy groups, which impart distinct chemical properties such as increased hydrophobicity and potential for π-π interactions. These features make it a valuable compound for specific synthetic and research applications .
Properties
CAS No. |
99782-78-2 |
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Molecular Formula |
C20H24O6 |
Molecular Weight |
360.4 g/mol |
IUPAC Name |
3,6-bis(phenylmethoxy)cyclohexane-1,2,4,5-tetrol |
InChI |
InChI=1S/C20H24O6/c21-15-17(23)20(26-12-14-9-5-2-6-10-14)18(24)16(22)19(15)25-11-13-7-3-1-4-8-13/h1-10,15-24H,11-12H2 |
InChI Key |
UCJKCSNAJUPHIM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COC2C(C(C(C(C2O)O)OCC3=CC=CC=C3)O)O |
Origin of Product |
United States |
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